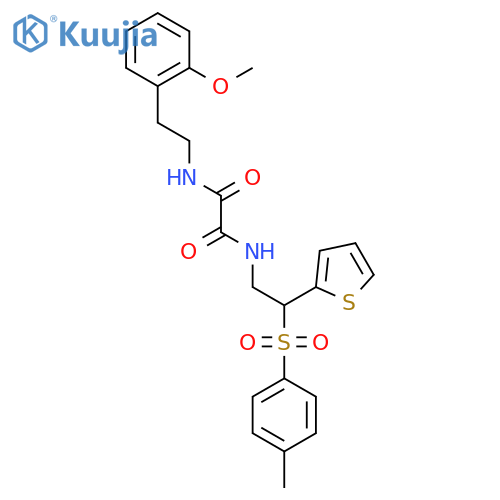

Cas no 896341-83-6 (N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide)

896341-83-6 structure

商品名:N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide

N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide

- N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

- CHEMBL1454863

- AKOS002055770

- AKOS021924053

- G856-4370

- F2570-0153

- N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide

- 896341-83-6

- NCGC00136129-01

- HMS1903K03

- N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

-

- インチ: 1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)

- InChIKey: FUGFCWDEOOHCRT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(C(C1=CC=CS1)CNC(C(NCCC1C=CC=CC=1OC)=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 486.12831428g/mol

- どういたいしつりょう: 486.12831428g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 746

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 138Ų

N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2570-0153-2mg |

N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |

896341-83-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2570-0153-2μmol |

N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |

896341-83-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| A2B Chem LLC | BA78772-1mg |

N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |

896341-83-6 | 1mg |

$245.00 | 2024-04-19 | ||

| Life Chemicals | F2570-0153-1mg |

N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |

896341-83-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

896341-83-6 (N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量